Z-D-Arg(pbf)-OH cha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Solid-Phase Peptide Synthesis Improvement

Z-D-Arg(pbf)-OH, as part of the protected amino acid Fmoc-Arg(Pbf)-OH, has been a focus in the improvement of solid-phase peptide synthesis (SPPS) techniques. In a study aiming to enhance the incorporation of Fmoc-Arg(Pbf)-OH into peptides, N-butylpyrrolidinone (NBP) was used as a solvent to replace the hazardous DMF commonly used in SPPS. The study addressed the issue of δ-lactam formation by Fmoc-Arg(Pbf)-OH, which reduces yield and often leads to des-Arg peptides. A strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at elevated temperatures was proposed, leading to improved performance of SPPS, including in industrial peptide production. This method is considered an excellent alternative for enhancing the efficiency of peptide synthesis, showcasing the specific application of Z-D-Arg(pbf)-OH in improving peptide synthesis methodologies (de la Torre et al., 2020).

Enhancing Mid-Infrared Luminescence in Glass

Z-D-Arg(pbf)-OH, although not directly mentioned, is part of broader research efforts involving the manipulation of materials for specific optical properties. For instance, research on oxyfluorotellurite glass with high ZnF2 content aimed at enhancing 2.85 μm mid-infrared luminescence, crucial for military and civilian applications, indirectly relates to the realm of chemical synthesis and material science where Z-D-Arg(pbf)-OH's synthesis techniques might be applied. Such studies underscore the significance of advanced chemical synthesis in developing new materials with enhanced optical properties (Huang et al., 2018).

Synthesis Techniques

The synthesis of Fmoc-Arg(Pbf)-OH itself highlights the chemical challenges and solutions in creating such complex molecules. Techniques involving phase-transfer catalysis and specific conditions to increase yield and quality are crucial. These methodologies not only provide a basis for producing Z-D-Arg(pbf)-OH but also contribute to the broader field of peptide chemistry by improving the efficiency and outcomes of synthetic processes. This is particularly important for the production of peptides and proteins with significant biological and therapeutic applications (Yong-yu, 2006).

Application in Anion Exchange Membranes

In another study, although not directly involving Z-D-Arg(pbf)-OH, the development of ether-bond-free polyfluorene (PBF) anion exchange membranes (AEMs) for alkaline fuel cells illustrates the importance of innovative chemical synthesis in creating materials with specific desired properties. Such research parallels the efforts in synthesizing and applying Z-D-Arg(pbf)-OH by demonstrating the role of chemistry in advancing technologies through material innovation (Ren et al., 2019).

特性

IUPAC Name |

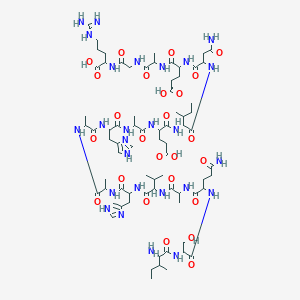

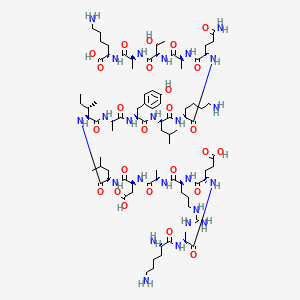

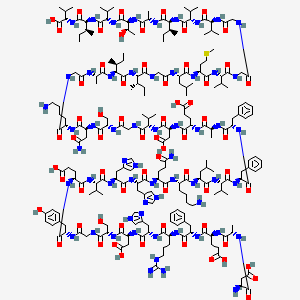

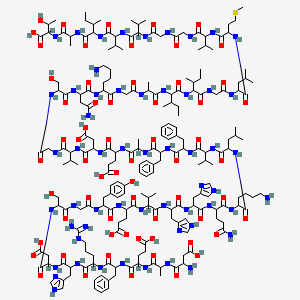

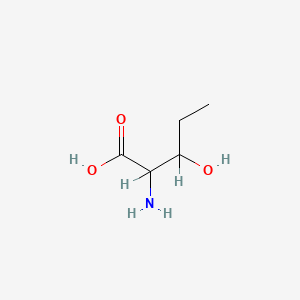

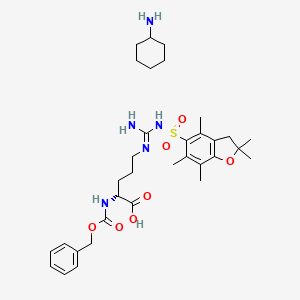

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O7S.C6H13N/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19;7-6-4-2-1-3-5-6/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31);6H,1-5,7H2/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQHDVIYBBISOZ-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。